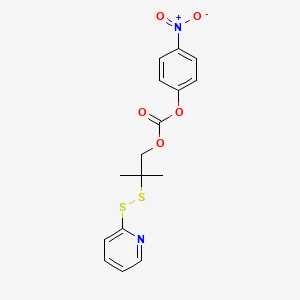
Fmoc-Val-Cit-PAB-Duocarmycin TM
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Val-Cit-PAB-Duocarmycin TM: is a drug-linker conjugate designed for antibody-drug conjugation (ADC). It utilizes the antitumor antibiotic Duocarmycin TM, linked via Fmoc-Val-Cit-PAB. This compound is primarily used in the development of targeted cancer therapies, leveraging the cytotoxic properties of Duocarmycin TM to selectively kill cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Val-Cit-PAB-Duocarmycin TM involves multiple steps:
Fmoc-Val-Cit-PAB Synthesis: The synthesis begins with the preparation of the linker Fmoc-Val-Cit-PAB. This involves the coupling of Fmoc-protected valine (Fmoc-Val) with citrulline (Cit) and para-aminobenzyl (PAB) groups.
Duocarmycin TM Conjugation: The antitumor antibiotic Duocarmycin TM is then conjugated to the Fmoc-Val-Cit-PAB linker through a series of chemical reactions, typically involving amide bond formation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Fmoc-Val-Cit-PAB-Duocarmycin TM can undergo oxidation reactions, particularly at the aromatic rings and amine groups.
Reduction: Reduction reactions can occur at the nitro groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the amine and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and thiols are often employed.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-Val-Cit-PAB-Duocarmycin TM is used in the synthesis of antibody-drug conjugates, which are crucial in targeted cancer therapy research.
Biology: In biological research, this compound is used to study the mechanisms of drug delivery and the cytotoxic effects of Duocarmycin TM on cancer cells.
Medicine: Medically, this compound is being explored for its potential in developing new cancer treatments that are more effective and have fewer side effects compared to traditional chemotherapy.
Industry: In the pharmaceutical industry, this compound is used in the development and production of targeted cancer therapies .
Mecanismo De Acción
Fmoc-Val-Cit-PAB-Duocarmycin TM exerts its effects through the following mechanism:
Targeting Cancer Cells: The antibody component of the ADC targets specific antigens on the surface of cancer cells.
Internalization: Once bound, the ADC is internalized by the cancer cell through endocytosis.
Release of Duocarmycin TM: Inside the cell, the linker is cleaved, releasing Duocarmycin TM.
Cytotoxic Action: Duocarmycin TM binds to the minor groove of DNA, causing DNA alkylation and subsequent cell death
Comparación Con Compuestos Similares
Similar Compounds:
Fmoc-Val-Cit-PAB-Monomethyl Auristatin E (MMAE): Another ADC linker used in targeted cancer therapies.
Fmoc-Val-Cit-PAB-Doxorubicin: An ADC linker conjugated with the chemotherapeutic agent Doxorubicin.
Uniqueness: Fmoc-Val-Cit-PAB-Duocarmycin TM is unique due to its use of Duocarmycin TM, which has a distinct mechanism of action involving DNA alkylation. This sets it apart from other ADC linkers that use different cytotoxic agents .
Propiedades
Fórmula molecular |
C58H60ClN7O10 |
|---|---|
Peso molecular |
1050.6 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[(1S)-1-(chloromethyl)-3-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,2-dihydrobenzo[e]indol-5-yl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C58H60ClN7O10/c1-32(2)50(65-58(71)76-31-43-39-15-8-6-13-37(39)38-14-7-9-16-40(38)43)55(68)64-44(19-12-24-61-57(60)70)54(67)62-36-22-20-33(21-23-36)30-75-47-27-46-49(42-18-11-10-17-41(42)47)35(28-59)29-66(46)56(69)45-25-34-26-48(72-3)52(73-4)53(74-5)51(34)63-45/h6-11,13-18,20-23,25-27,32,35,43-44,50,63H,12,19,24,28-31H2,1-5H3,(H,62,67)(H,64,68)(H,65,71)(H3,60,61,70)/t35-,44+,50+/m1/s1 |
Clave InChI |
BCKGVSZLCXRPLX-UQSSJIKVSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC2=CC3=C([C@@H](CN3C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)CCl)C6=CC=CC=C62)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79 |
SMILES canónico |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC2=CC3=C(C(CN3C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)CCl)C6=CC=CC=C62)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1S,2R,3R,4R,5R,6S,8R,10R,13R,14R,17S,18R)-8-ethoxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10818447.png)

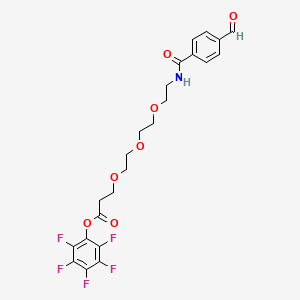

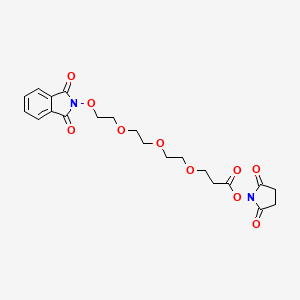
![[(1S,12R,13R,14R)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] 2-methylbut-2-enoate](/img/structure/B10818470.png)
![2-[4-(Dimethylamino)styryl]-1-methylpyridinium](/img/structure/B10818482.png)
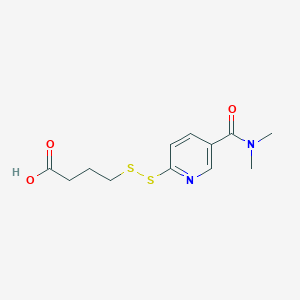
![(2,5-dioxopyrrolidin-1-yl) 4-[[3-[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate](/img/structure/B10818505.png)
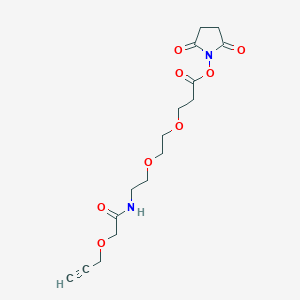

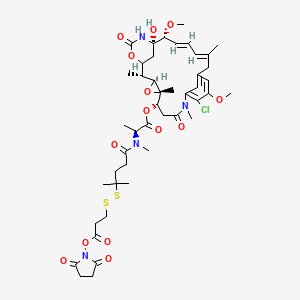
![(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10818520.png)
